molecular formula C17H20N6O4S B2637796 2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1706106-34-4

2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2637796
CAS No.: 1706106-34-4
M. Wt: 404.45
InChI Key: REERHYLTDDGGHU-UHFFFAOYSA-N
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Description

2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethyl-1,2-oxazole ring, followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is then synthesized and attached to the oxazole ring. The final steps involve the formation of the 1,2,4-oxadiazole ring and its subsequent attachment to the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups .

Scientific Research Applications

2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2-oxazole: Shares the oxazole ring but lacks the additional heterocyclic structures.

    1,2,4-Oxadiazole: Contains the oxadiazole ring but does not have the other complex structures.

    Pyrazine: A simpler compound with only the pyrazine ring.

Uniqueness

2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine is unique due to its combination of multiple heterocyclic rings, which confer specific chemical and biological properties not found in simpler compounds .

Properties

IUPAC Name

5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-11-16(12(2)26-21-11)28(24,25)23-7-3-4-13(10-23)8-15-20-17(22-27-15)14-9-18-5-6-19-14/h5-6,9,13H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REERHYLTDDGGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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